4'-Hydroxydiclofenac
Overview
Description
4’-Hydroxydiclofenac, also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid, is a metabolite of diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine . The molecular weight of 4’-Hydroxydiclofenac is 312.15 .
Synthesis Analysis
The synthesis of 4’-Hydroxydiclofenac has been achieved by whole-cell biotransformation of diclofenac using a CPR-CYP2C9 coexpressing fission yeast strain . An electroanalytical system for determining the activity of CYP2C9 has been developed based on the electrochemical properties of 4’-Hydroxydiclofenac .Molecular Structure Analysis
The crystal structure of CYP105D7 in complex with diclofenac, which catalyzes the 4’-hydroxylation of diclofenac, has been determined . The distal pocket of CYP105D7 contains two diclofenac molecules, illustrating drug recognition with a double-ligand-binding mode .Chemical Reactions Analysis
4’-Hydroxydiclofenac is the main product of cytochrome P450 2C9 (CYP2C9)-dependent metabolism of diclofenac . The electrochemical properties of 4’-Hydroxydiclofenac have been investigated, and it has been found that it undergoes oxidation and reduction .Physical And Chemical Properties Analysis
The electrochemical properties of 4’-Hydroxydiclofenac have been investigated . It has been found that 4’-Hydroxydiclofenac undergoes oxidation and reduction .Scientific Research Applications
1. Wastewater Treatment and Environmental Impact
- Study Context : Research on the degradation of diclofenac and 4'-hydroxydiclofenac in wastewater treatment processes.
- Key Findings : 4'-Hydroxydiclofenac shows a significantly faster degradation rate compared to diclofenac in biological wastewater treatments. This characteristic is crucial in understanding the environmental impact and behavior of pharmaceutical compounds in wastewater systems. (Bouju et al., 2016)
2. Pharmacokinetics and Drug Metabolism
- Study Context : Exploration of aceclofenac metabolism to major metabolites, including 4'-hydroxydiclofenac, in humans.
- Key Findings : 4'-Hydroxydiclofenac is identified as a significant metabolite in the process of metabolizing aceclofenac, a related drug. Understanding its pharmacokinetics is crucial for drug development and optimizing therapeutic efficacy. (Kim et al., 2016)
3. Analytical Detection in Environmental Samples
- Study Context : Detection of diclofenac and related compounds, including 4'-hydroxydiclofenac, in water samples.
- Key Findings : Efficient methods for detecting 4'-hydroxydiclofenac in environmental samples help monitor the presence and impact of pharmaceuticals in the ecosystem. This is vital for environmental health assessments and regulatory compliance. (Schmidt et al., 2018)
4. Application in Drug-Drug Interaction Studies
- Study Context : Development of methods for quantifying 4'-hydroxydiclofenac in drug-drug interaction studies.
- Key Findings : The development of an analytical method to quantify 4'-hydroxydiclofenac is essential for studying drug-drug interactions, especially in liver microsomes. This aids in predicting and preventing adverse drug reactions in clinical settings. (Salhab & Barker, 2022)
Safety And Hazards
Future Directions
The development and validation of an HPLC-UV method for the quantification of 4’-Hydroxydiclofenac using salicylic acid as an inhibitor in rat liver microsomes has been proposed . This method will be beneficial for future applications of the in vitro inhibitory effect of salicylic acid on the CYP2C9 enzyme activity in rat microsomes and the in vivo administration of salicylic acid in clinical trials .
properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
Record name | 4'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxydiclofenac | |
CAS RN |
64118-84-9 | |
Record name | 4′-Hydroxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-Hydroxydiclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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